trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid
Overview
Description
trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid: is an organic compound with the molecular formula C13H13BrO3 and a molecular weight of 297.14 g/mol . This compound is characterized by the presence of a bromobenzoyl group attached to a cyclopentanecarboxylic acid moiety. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid typically involves the reaction of 4-bromobenzoyl chloride with cyclopentanecarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The bromine atom in the benzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Chemistry: trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and intermediates for pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It serves as a substrate or inhibitor in enzymatic assays .
Medicine: It is investigated for its pharmacological properties and potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymer additives .
Mechanism of Action
The mechanism of action of trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The bromobenzoyl group plays a crucial role in binding to the active site of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
- trans-2-(4-Chlorobenzoyl)cyclopentanecarboxylic acid
- trans-2-(4-Fluorobenzoyl)cyclopentanecarboxylic acid
- trans-2-(4-Methylbenzoyl)cyclopentanecarboxylic acid
Uniqueness: trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and selectivity in chemical reactions. The bromine atom also enhances the compound’s ability to interact with biological targets, making it a valuable tool in scientific research .
Properties
IUPAC Name |
(1R,2R)-2-(4-bromobenzoyl)cyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO3/c14-9-6-4-8(5-7-9)12(15)10-2-1-3-11(10)13(16)17/h4-7,10-11H,1-3H2,(H,16,17)/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTWSRUFFHBCHO-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634911 | |
Record name | (1R,2R)-2-(4-Bromobenzoyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733740-98-2 | |
Record name | (1R,2R)-2-(4-Bromobenzoyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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